3-((Naphthalen-1-yloxy)methyl)benzohydrazide
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Overview
Description
3-((Naphthalen-1-yloxy)methyl)benzohydrazide is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Naphthalen-1-yloxy)methyl)benzohydrazide typically involves the reaction of naphthalen-1-ol with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
. The process involves scaling up the laboratory synthesis methods while ensuring purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-((Naphthalen-1-yloxy)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy derivatives, while reduction can produce various hydrazine compounds .
Scientific Research Applications
3-((Naphthalen-1-yloxy)methyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Naphthalen-1-yloxy)methyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Duloxetine Related Compound H: This compound shares a similar naphthalen-1-yloxy structure but differs in its functional groups and overall molecular structure.
Indole Derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Uniqueness
3-((Naphthalen-1-yloxy)methyl)benzohydrazide is unique due to its specific combination of naphthalen-1-yloxy and benzohydrazide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-20-18(21)15-8-3-5-13(11-15)12-22-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJNAJRXPCRHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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